molecular formula C20H22BrN3O5 B11554549 (3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

(3E)-3-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide

Cat. No.: B11554549
M. Wt: 464.3 g/mol
InChI Key: HRJUXZQURPYMGC-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its complex structure, which includes bromine, methoxy, and phenoxy groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with an amine, such as 2-methoxyaniline, to form the phenoxy acetamide intermediate.

    Formation of the Butanamide Derivative: The phenoxy acetamide intermediate is then reacted with butanoyl chloride in the presence of a base to form the final product, (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium thiolate in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can enhance binding affinity and specificity, while the imino and amido groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-{[2-(4-CHLORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
  • (3E)-3-{[2-(4-FLUORO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE
  • (3E)-3-{[2-(4-IODO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE

Uniqueness

The uniqueness of (3E)-3-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}-N-(2-METHOXYPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity and binding affinity compared to similar compounds with different halogen atoms.

Properties

Molecular Formula

C20H22BrN3O5

Molecular Weight

464.3 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]-N-(2-methoxyphenyl)butanamide

InChI

InChI=1S/C20H22BrN3O5/c1-13(10-19(25)22-15-6-4-5-7-16(15)27-2)23-24-20(26)12-29-17-9-8-14(21)11-18(17)28-3/h4-9,11H,10,12H2,1-3H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

HRJUXZQURPYMGC-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/CC(=O)NC2=CC=CC=C2OC

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.